4-(Acetylamino)phenyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Overview
Description
Preparation Methods
The synthesis of AU 8001 involves the esterification of 4-acetamidophenol with 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions
Chemical Reactions Analysis
AU 8001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively studied.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: AU 8001 can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AU 8001 has a wide range of scientific research applications:
Mechanism of Action
AU 8001 exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation . It acts as a cyclooxygenase (COX) inhibitor, reducing the production of prostaglandins and thereby alleviating inflammation and pain . Additionally, AU 8001 may reduce leucocyte immigration into inflamed tissues, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
AU 8001 is unique compared to other NSAIDs due to its specific chemical structure and mechanism of action. Similar compounds include:
Tolmetin: A parent compound of AU 8001, sharing similar anti-inflammatory properties.
Paracetamol: Another component of AU 8001, known for its analgesic and antipyretic effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
AU 8001 stands out due to its combined properties derived from both tolmetin and paracetamol, offering a unique profile of anti-inflammatory and analgesic activities .
Properties
CAS No. |
82239-77-8 |
---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C23H22N2O4/c1-15-4-6-17(7-5-15)23(28)21-13-10-19(25(21)3)14-22(27)29-20-11-8-18(9-12-20)24-16(2)26/h4-13H,14H2,1-3H3,(H,24,26) |
InChI Key |
FILYHFFLMZBUSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=C(C=C3)NC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
82239-77-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-acetamidophenyl-2-(5'-4-tolyl-1'-methylpyrrole)acetate AU 8001 AU-8001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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